molecular formula C8H13N3OS B2509136 3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine CAS No. 1467204-25-6

3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2509136
CAS No.: 1467204-25-6
M. Wt: 199.27
InChI Key: KKRXEVJGWIMLQZ-UHFFFAOYSA-N
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Description

3-Methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an oxan-4-yl (tetrahydropyranyl) group at the 5-amino position. Its molecular formula is C₈H₁₃N₃OS, with a molecular weight of 199.28 g/mol. The oxan-4-yl group introduces stereoelectronic effects and enhances solubility in polar solvents compared to purely aromatic substituents. This compound is synthesized via multi-step reactions involving pyridine derivatives and thiourea intermediates, as described in , albeit with a low yield (6%) .

Properties

IUPAC Name

3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-6-9-8(13-11-6)10-7-2-4-12-5-3-7/h7H,2-5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRXEVJGWIMLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of an oxane ring and a thiadiazole ring. This structural configuration enhances its stability and bioactivity compared to other similar compounds. The presence of the oxan-4-yl group is particularly significant as it influences solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: In Vitro Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The thiadiazole ring can bind to enzymes and receptors, leading to alterations in their activity. This interaction can trigger downstream effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other thiadiazole derivatives. For instance:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
1,3,4-Thiadiazole DerivativeHighModerate
2-Amino-1,3,4-thiadiazoleLowHigh

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Thiadiazol-5-amine Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituents (Positions 3 and 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
3-Methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine 3-Me, 5-NH-(oxan-4-yl) C₈H₁₃N₃OS 199.28 N/A 6 Enhanced solubility, chiral center
N,3-Diphenyl-1,2,4-thiadiazol-5-amine (3a) 3-Ph, 5-NH-Ph C₁₄H₁₁N₃S 253.32 173–175 80 Aromatic, high yield
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine 3-Ph, 5-NH-Me C₉H₉N₃S 191.25 N/A N/A Compact structure, lipophilic
3-(Pyridin-2-yl)-N-(3-Me-pyridin-2-yl)-1,2,4-thiadiazol-5-amine (20) 3-Pyridyl, 5-NH-(3-Me-pyridyl) C₁₃H₁₁N₅S 277.33 N/A 45 Macrofilaricidal activity
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine 3-S-(4-MeO-Ph), 5-NH₂ C₉H₉N₃OS₂ 239.31 N/A N/A Sulfanyl group, moderate solubility

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The oxan-4-yl group in the target compound likely improves water solubility compared to purely aromatic derivatives (e.g., N,3-diphenyl analogue) due to its oxygen atom and non-planar structure .
  • N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine () is more lipophilic, favoring blood-brain barrier penetration, whereas sulfanyl derivatives () exhibit moderate solubility in DMSO and chloroform.

Key Structural Differences and Implications

Oxan-4-yl Group (5-position): Introduces a chiral center and hydrogen-bonding capability, improving solubility and interaction with biological targets .

Steric Effects :

  • Bulky substituents (e.g., oxan-4-yl, pyridyl) may hinder rotational freedom, affecting binding to enzyme active sites compared to smaller groups (e.g., methyl, phenyl).

Preparation Methods

Formation of Deuterated Acetamidine Intermediate

The synthesis begins with the preparation of deuterated acetamidine (V-2) via a Pinner reaction , wherein deuterated acetonitrile reacts with ethanol in the presence of hydrochloric acid (HCl) gas. This forms a Pinner salt (VI-2), which is subsequently treated with ammonia gas to yield deuterated acetamidine (V-2) with ≥95% isotopic purity.

Key Conditions :

  • Solvent : Absolute ethanol
  • Temperature : Room temperature (20–25°C)
  • HCl Equivalents : 3–4 molar equivalents
  • Ammonia Exposure : 2–4 hours

Cyclization via Bromine Route

The acetamidine intermediate undergoes cyclization with bromine (Br₂), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in dry methanol at 0–5°C. This "bromine route" produces the 1,2,4-thiadiazole core with a methyl group at position 3.

Reaction Parameters :

Parameter Value/Range
Br₂ Equivalents 1.0–1.5
KSCN Equivalents 1.1
NaOMe Equivalents 3.1
Reaction Time 2 hours
Yield 65–75%

Cyclization via Hypochlorite Route

An alternative method employs sodium hypochlorite (NaOCl) and thiocyanate in aqueous methanol. This route avoids bromine handling and achieves higher isotopic purity (≥95%).

Optimized Conditions :

  • NaOCl Equivalents : 1.5–2.0
  • Temperature : 0–5°C
  • Solvent : Deionized water → Dry methanol
  • Isolation : Ethyl acetate extraction

Convergent Synthesis Using Amidines and Isothiocyanates

Amidine Synthesis via Pinner Reaction

As described in PMC and ACS publications, 3-methyl-1,2,4-thiadiazol-5-amine derivatives are synthesized by reacting amidines (II) with isothiocyanates (III). The amidine is generated via Pinner reaction between a nitrile (e.g., deuterated acetonitrile) and ethanol/HCl, followed by ammonolysis.

Isothiocyanate Preparation

The oxan-4-yl group is introduced via isothiocyanate intermediates. Tetrahydropyran-4-amine reacts with thiophosgene (CSCl₂) to form the corresponding isothiocyanate:

$$
\text{Oxan-4-amine} + \text{CSCl}_2 \rightarrow \text{Oxan-4-isothiocyanate} + 2\text{HCl}
$$

Cyclocondensation

The amidine and isothiocyanate undergo cyclocondensation in tetrahydrofuran (THF) with diisopropyl azodicarboxylate (DIAD) as a coupling agent:

$$
\text{Amidine (II)} + \text{Isothiocyanate (III)} \xrightarrow{\text{DIAD, THF}} \text{3-Methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine}
$$

Representative Data :

Parameter Value
DIAD Equivalents 1.3
Reaction Time 20 hours
Yield 36% (purified)
Purity 99.3% (HPLC)

Tosyloxylation-Alkylation Strategy

Tosylation of Hydroxyacetamidine

Deuterated hydroxyacetamidine (IX-2) reacts with p-toluenesulfonyl chloride (TsCl) in dry THF at 0–5°C, forming tosyloxyacetamidine (X-2).

Conditions :

  • TsCl Equivalents : 0.9
  • Base : Triethylamine (1.3 equivalents)
  • Isotopic Purity Retention : 100%

Thiocyanate-Mediated Cyclization

Tosyloxyacetamidine (X-2) reacts with potassium thiocyanate in methanol under basic conditions (DIPEA or NaOAc) to yield the thiadiazole product.

Optimization Summary :

Parameter Optimal Range
KSCN Equivalents 3.0
Base DIPEA (1.1 equivalents)
Temperature 0–5°C
Yield 70–80%

Direct Alkylation of Preformed Thiadiazolamine

SN2 Alkylation

The 5-amino group of 3-methyl-1,2,4-thiadiazole undergoes alkylation with 4-bromotetrahydropyran in the presence of a base (e.g., K₂CO₃).

Reaction Profile :

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Time : 12–16 hours
  • Yield : 50–60%

Comparative Analysis of Methods

Yield and Scalability

Method Yield (%) Scalability Key Advantage
Bromine Route 65–75 Moderate High isotopic purity
Hypochlorite Route 70–80 High Avoids bromine
Convergent Synthesis 36–50 Low Modular for derivatives
Tosylation-Cyclization 70–80 High Retains deuterium

Reaction Conditions

Method Temperature Range (°C) Solvent System
Bromine Route 0–5 Dry methanol
Hypochlorite Route 0–5 → 25 Water → Methanol
Convergent Synthesis 25 THF
Tosylation-Cyclization 0–5 → 25 THF → Methanol

Mechanistic Insights

Role of Thiocyanate in Cyclization

Thiocyanate acts as a sulfur donor in thiadiazole ring formation. In bromine-mediated routes, Br₂ oxidizes thiocyanate to sulfenyl thiocyanate (S=SCN), which facilitates cyclization. Hypochlorite routes leverage NaOCl’s oxidative power to generate reactive sulfur intermediates.

Isotopic Purity Considerations

Deuterated analogs require stringent control over proton exchange. The Pinner reaction’s anhydrous conditions and low-temperature cyclization (0–5°C) minimize deuterium loss, achieving ≥95% isotopic purity.

Challenges and Mitigation Strategies

Purification Difficulties

Ethyl acetate extraction and methylcyclohexane washing effectively isolate the product while maintaining isotopic purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with appropriate oxane-containing precursors. Key steps include:

  • Cyclization : Use of catalysts like iodine in potassium iodide or sulfuric acid to promote thiadiazole ring formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (80–100°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization with ethanol/water mixtures improves purity (>95%) .
    • Critical Parameters : Impurities often arise from incomplete cyclization; monitoring via TLC and adjusting stoichiometric ratios of precursors can mitigate this .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR confirms the oxan-4-yl group (δ 3.5–4.0 ppm for tetrahydropyran protons) and methyl substituents (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 243.08 for C8_8H13_{13}N3_3OS) and detects fragmentation patterns specific to the thiadiazole core .
  • IR Spectroscopy : Bands at 1540–1560 cm1^{-1} (C=N stretching) and 1250–1300 cm1^{-1} (C-S) confirm heterocyclic structure .

Advanced Research Questions

Q. How do structural modifications to the oxan-4-yl or thiadiazole groups affect the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Effects : Replacement of oxan-4-yl with aromatic groups (e.g., phenyl) increases lipophilicity, enhancing membrane permeability but reducing solubility. For example, N-phenyl analogs show 2–3× higher antimicrobial activity but lower aqueous stability .
  • Thiadiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 3-position improves anticancer activity by enhancing electrophilic interactions with biological targets .
    • Experimental Design : Parallel synthesis of derivatives followed by in vitro screening (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity) identifies structure-activity relationships (SAR) .

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., bacterial dihydrofolate reductase) identifies key interactions, such as hydrogen bonding with the thiadiazole nitrogen .
  • MD Simulations : 100-ns molecular dynamics simulations assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
  • QSAR Modeling : Quantitative SAR models (e.g., CoMFA) correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer :

  • Source Analysis : Compare purity levels (HPLC >98% vs. <95%) and synthetic routes—impurities like unreacted precursors or byproducts (e.g., oxadiazoles) may skew bioactivity results .
  • Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds to normalize inter-lab variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

Experimental Design & Data Analysis

Q. What strategies optimize the scalability of this compound’s synthesis for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors reduce reaction times (from 12h to 2h) and improve reproducibility by maintaining precise temperature control .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME), achieving comparable yields (75–80%) with reduced environmental impact .
    • Process Metrics : Track space-time yield (STY) and E-factor to balance efficiency and waste generation .

Q. How can crystallography resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) to determine bond lengths and angles. For example, the thiadiazole S-N bond typically measures 1.65–1.68 Å, confirming resonance stabilization .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic forms affecting solubility .

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